1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound with a unique structure combining benzoyl, thiophene, and oxadiazole motifs
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step synthesis. A common approach includes the following steps:
Synthesis of the benzoyl derivative through Friedel-Crafts acylation.
Incorporation of the ethylsulfanyl group via nucleophilic substitution.
Formation of the oxadiazole ring through cyclization reactions involving suitable precursors like hydrazides and carboxylic acids.
Attachment of the piperidine ring through amide coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production would likely utilize batch or flow chemistry processes to ensure high yield and purity. Optimized reaction conditions, including temperature, solvent, and catalysts, would be critical to scalable synthesis.
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the oxadiazole ring can be achieved using agents such as lithium aluminium hydride (LiAlH₄).
Substitution: Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH₄.
Substitution: Halogenating agents, electrophiles. Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized benzoyl or thiophene derivatives.
Scientific Research Applications
1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has been explored for its applications in various scientific fields:
Chemistry: Utilized as a precursor for creating more complex molecules and polymers.
Biology: Potential use as a probe to study biological pathways and enzyme interactions.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Biological Pathways: It may interact with specific enzymes or receptors, altering biological pathways. For example, its antimicrobial activity could stem from disrupting cell membranes or inhibiting enzyme function.
Molecular Targets: Targets might include proteins or nucleic acids, depending on the functional groups' reactivity and binding affinity.
Pathways Involved: Enzymatic inhibition, receptor binding, and oxidative stress pathways.
Comparison and Uniqueness:
Similar Compounds: Other oxadiazole derivatives, benzoyl-containing compounds, and thiophene-based molecules.
Uniqueness: The combination of benzoyl, thiophene, and oxadiazole within a single piperidine framework imparts unique chemical properties and reactivity. This multifaceted structure offers versatility not seen in simpler analogs. List of Similar Compounds:
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzothiazole.
1-(Benzoyl)piperidine.
3-(Thiophen-2-yl)-1,3,4-oxadiazole derivatives.
This comprehensive overview delves into the various aspects of 1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, covering its synthesis, reactivity, applications, and unique properties. Whether you're interested in chemistry, biology, or industrial applications, this compound holds intriguing potential.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-26-16-9-4-3-8-15(16)20(24)23-11-5-7-14(13-23)18-21-22-19(25-18)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYYLLURXJNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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